molecular formula C18H28O6 B10767714 11-dehydro-2,3-dinor Thromboxane B2

11-dehydro-2,3-dinor Thromboxane B2

Cat. No.: B10767714
M. Wt: 340.4 g/mol
InChI Key: PJAAKFHMQLYVGV-HXSCFROSSA-N
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Description

11-dehydro-2,3-dinor Thromboxane B2 is a metabolite of Thromboxane B2, which itself is a breakdown product of Thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a crucial role in hemostasis. This compound is one of the major urinary metabolites of Thromboxane B2 and is often used as a biomarker to measure thromboxane production in the body .

Preparation Methods

The preparation of 11-dehydro-2,3-dinor Thromboxane B2 involves the metabolism of Thromboxane B2. Thromboxane B2 is first converted to 11-dehydro Thromboxane B2 through the action of cytosolic aldehyde dehydrogenase. This is followed by β-oxidation to produce this compound . Industrial production methods typically involve the extraction and purification of this compound from biological samples, such as urine, using techniques like solid-phase extraction and gas chromatography-mass spectrometry .

Chemical Reactions Analysis

11-dehydro-2,3-dinor Thromboxane B2 undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to produce other metabolites.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include aldehyde dehydrogenase for oxidation and specific reducing agents for reduction reactions. The major products formed from these reactions are other metabolites of Thromboxane B2 .

Scientific Research Applications

11-dehydro-2,3-dinor Thromboxane B2 has several scientific research applications:

Mechanism of Action

11-dehydro-2,3-dinor Thromboxane B2 exerts its effects by serving as a stable metabolite of Thromboxane A2. Thromboxane A2 is produced by activated platelets and promotes vasoconstriction and platelet aggregation. The measurement of this compound in urine reflects the overall production of Thromboxane A2 in the body, providing insights into platelet activation and cardiovascular health .

Comparison with Similar Compounds

11-dehydro-2,3-dinor Thromboxane B2 is similar to other metabolites of Thromboxane B2, such as:

Compared to these similar compounds, this compound is unique in its specific metabolic pathway and its use as a biomarker for thromboxane production .

Properties

Molecular Formula

C18H28O6

Molecular Weight

340.4 g/mol

IUPAC Name

(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid

InChI

InChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14+,15+,16-/m1/s1

InChI Key

PJAAKFHMQLYVGV-HXSCFROSSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O

Origin of Product

United States

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